1-(4-(4-(4-Amino-3-(p-tolyl)isothiazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone
Description
The compound 1-(4-(4-(4-Amino-3-(p-tolyl)isothiazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone is a heterocyclic molecule featuring a central piperazine ring linked to an ethanone group, a substituted phenyl ring, and a 4-amino-3-(p-tolyl)isothiazole-5-carbonyl moiety.
Properties
IUPAC Name |
1-[4-[4-[4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carbonyl]piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-15-3-5-18(6-4-15)21-20(24)22(30-25-21)23(29)27-13-11-26(12-14-27)19-9-7-17(8-10-19)16(2)28/h3-10H,11-14,24H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTPNCYXDFSULI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(4-(4-(4-Amino-3-(p-tolyl)isothiazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone is a complex organic compound featuring an isothiazole ring, a piperazine moiety, and a phenyl group. This structural composition suggests potential biological activity, particularly in antimicrobial and anticancer domains. This article reviews the existing literature on its biological properties, synthesis, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H23N3O2S, with a molecular weight of approximately 420.52 g/mol. The compound is characterized by the following functional groups:
- Isothiazole : Known for various biological activities.
- Piperazine : Commonly used in pharmacology, especially in psychoactive drugs.
- Phenyl Group : Often influences the compound's reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds containing isothiazole and piperazine moieties exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains including E. coli and Staphylococcus aureus. The mechanism often involves inhibition of bacterial enzymes or disruption of biofilm formation.
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Compound A | 2.5 | Antibacterial |
| Compound B | 5.0 | Antifungal |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been suggested through studies on similar structures that induce apoptosis in cancer cells. The presence of the isothiazole ring has been linked to the modulation of signaling pathways involved in cell proliferation and survival.
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : Binding to specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interacting with cellular receptors to alter signal transduction.
- Biofilm Disruption : Preventing the formation of protective biofilms in bacteria, enhancing susceptibility to antibiotics.
Study 1: Antimicrobial Efficacy
In a study evaluating various derivatives, compounds similar to this compound demonstrated MIC values ranging from 2.5 μg/mL to 10 μg/mL against Gram-positive bacteria, indicating strong antimicrobial activity.
Study 2: Anticancer Properties
Another investigation focused on the cytotoxic effects of isothiazole derivatives on cancer cell lines showed that certain modifications led to enhanced apoptosis rates, suggesting that structural variations can significantly influence biological outcomes.
Scientific Research Applications
The compound exhibits a range of biological activities attributed to its structural components. Notably, similar compounds have shown promising results in various therapeutic areas:
Antimicrobial Activity
Research indicates that derivatives of isothiazole and piperazine possess significant antimicrobial properties. Studies have demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 12 µg/mL |
| 2 | S. aureus | 10 µg/mL |
| 3 | P. aeruginosa | 15 µg/mL |
These findings suggest that the presence of the isothiazole and piperazine structures enhances antimicrobial efficacy .
Antitumor Activity
Compounds containing isothiazole derivatives have been studied for their potential anticancer properties. They are thought to induce apoptosis in cancer cells by modulating various biochemical pathways, including the activation of caspases and disruption of mitochondrial function .
Neuroprotective Effects
Research on similar compounds has indicated neuroprotective effects against neurodegenerative diseases. The mechanism involves the inhibition of oxidative stress and inflammation in neuronal cells .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Study : A recent investigation evaluated the antimicrobial activity of synthesized derivatives against clinical isolates, demonstrating significant efficacy compared to standard antibiotics .
- Antitumor Research : In vitro studies showed that compounds with similar structures could induce cell cycle arrest in cancer cell lines, suggesting their potential as chemotherapeutic agents .
- Neuroprotection : Experimental models indicated that certain derivatives could protect neuronal cells from oxidative damage, opening avenues for treating neurodegenerative conditions .
Comparison with Similar Compounds
Structural Features
Key Differences:
- Core Heterocycle: The target compound contains an isothiazole ring, whereas analogues in the evidence often feature tetrazole (e.g., 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone ), thiazole (e.g., urea derivatives in ), or sulfonyl groups (e.g., 4-substituted phenylsulfonyl piperazin-1-yl ethanones ). The isothiazole’s sulfur and nitrogen atoms may confer distinct electronic properties compared to tetrazole’s four nitrogen atoms, influencing binding affinity and metabolic stability.
- Substituents: The p-tolyl group (methyl-substituted phenyl) on the isothiazole enhances lipophilicity compared to unsubstituted phenyl or electron-withdrawing groups (e.g., nitro, trifluoromethyl) in analogues like 1-(4-(4-((3-chloro-5-nitropyridin-2-yl)oxy)phenyl)piperazin-1-yl)ethanone . The 4-amino group on the isothiazole provides a hydrogen-bond donor site absent in non-amino-substituted analogues (e.g., 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanones ).
Similarities:
- Piperazine-Ethanone Backbone: All compounds share a piperazine ring connected to an ethanone group, a scaffold known for conformational flexibility and interactions with biological targets . Substituents on the phenyl ring (e.g., aryl, sulfonyl, tetrazolyl) modulate solubility and target specificity.
Target Compound:
Formation of the isothiazole-carbonyl intermediate.
Coupling with a piperazine derivative via nucleophilic acyl substitution.
Introduction of the p-tolyl and amino groups through selective functionalization.
Analogues:
- Tetrazole Derivatives : Synthesized via reaction of aryl anilines with sodium azide and triethyl orthoformate, followed by chloroacetylation and piperidine coupling .
- Sulfonyl Derivatives: Prepared by reacting bromoethanone intermediates with tetrazole-thiols in the presence of triethylamine .
- Urea Derivatives: Formed by linking piperazine-ethanone moieties to substituted phenylureas .
Key Contrast : The target’s isothiazole synthesis likely requires specialized reagents (e.g., sulfur sources) compared to the azide-based routes for tetrazoles .
Analogues with Reported Activities:
- Antiproliferative Activity: Sulfonyl-piperazine ethanones (e.g., 7a–x in ) showed preliminary activity against cancer cell lines, attributed to sulfonyl group-mediated apoptosis .
- Antipsychotic Potential: Biphenyl-piperazine-ethanones exhibited anti-dopaminergic and anti-serotonergic effects, with QSAR models linking electron affinity (EA) to activity .
Hypothesized Activity of Target Compound:
The 4-amino-isothiazole moiety may enhance target binding (e.g., kinase inhibition) compared to non-amino analogues. The p-tolyl group could improve blood-brain barrier penetration relative to polar substituents (e.g., nitro groups in ).
Physicochemical and Analytical Data
Melting Points and Solubility:
- Sulfonyl Analogues : Higher melting points (e.g., 165–167°C for 7f ) due to sulfonyl group polarity.
- Tetrazole Analogues : Moderate melting points (131–157°C ) influenced by aryl substituents.
- Target Compound : Expected lower melting point than sulfonyl derivatives due to reduced polarity from the p-tolyl group.
Spectral Characterization:
- IR/NMR : The target’s isothiazole carbonyl would show a distinct ~1670 cm⁻¹ IR peak, differing from tetrazole (~1600 cm⁻¹) or sulfonyl (~1350 cm⁻¹) stretches .
- Mass Spectrometry : Molecular ion peaks would reflect the unique mass of the isothiazole moiety (C₃H₃N₂OS vs. C₂H₂N₄ for tetrazole).
Computational and Crystallographic Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-(4-(4-Amino-3-(p-tolyl)isothiazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone, and how can impurities be minimized during preparation?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including condensation of isothiazole intermediates with piperazine derivatives. For example, analogous protocols (e.g., pyrazoline derivatives) use refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid for 4–6 hours, followed by ethanol recrystallization to achieve >80% yields and purity >95% . Key impurities (e.g., unreacted intermediates or byproducts) can be minimized via controlled stoichiometry, reaction monitoring (TLC), and selective recrystallization .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For structurally related compounds, hydrogen bonds (e.g., C–H···O and bifurcated interactions) and π-π stacking between aromatic rings are critical for stabilizing the crystal lattice. For instance, similar piperazine-containing molecules exhibit one-dimensional chains via C–H···O hydrogen bonds and C–H···π interactions involving benzene ring centroids .
Q. What spectroscopic techniques are used to characterize this compound, and how are spectral assignments validated?
- Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹H/¹³C) and Fourier-Transform Infrared Spectroscopy (FT-IR) confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹) and proton environments. For validation, computational tools (e.g., Density Functional Theory, DFT) compare experimental and calculated spectra. Mass spectrometry (HRMS) verifies molecular weight .
Advanced Research Questions
Q. How can synthetic challenges, such as low yields in the coupling of isothiazole and piperazine moieties, be addressed?
- Methodological Answer : Optimize reaction conditions using catalysts (e.g., DCC/DMAP for amide bond formation) or microwave-assisted synthesis to enhance coupling efficiency. Solvent polarity (e.g., DMF vs. THF) and temperature gradients (reflux vs. room temperature) significantly impact yields. For example, microwave irradiation reduced reaction times by 50% in analogous piperazine-acylations .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Mitigation strategies include:
- Structural modification : Introduce hydrophilic groups (e.g., sulfonyl or hydroxyl) to improve solubility.
- Formulation : Use nano-carriers (liposomes) or prodrug approaches to enhance delivery.
- Metabolic studies : LC-MS/MS profiling identifies active metabolites contributing to in vivo efficacy .
Q. How does the presence of the p-tolyl and piperazine groups influence the compound’s structure-activity relationship (SAR) in antimicrobial assays?
- Methodological Answer : The p-tolyl group enhances lipophilicity, promoting membrane penetration in Gram-positive bacteria. Piperazine improves solubility and hydrogen-bonding capacity, critical for target binding (e.g., enzyme active sites). SAR studies on analogous compounds show that substituting p-tolyl with electron-withdrawing groups (e.g., Cl) reduces activity by 30–40%, highlighting steric/electronic optimization needs .
Q. What computational methods predict the compound’s binding affinity to kinase targets, and how are these models validated experimentally?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) assess interactions with kinase ATP-binding pockets. Validation involves:
- Enzymatic assays : Measure IC₅₀ values against purified kinases (e.g., EGFR or CDK2).
- Mutagenesis : Key residues (e.g., gatekeeper mutations) disrupting predicted binding confirm computational models .
Q. How are insoluble intermediates handled during large-scale synthesis, and what purification techniques ensure high purity?
- Methodological Answer : Insoluble intermediates (e.g., isothiazole precursors) are isolated via vacuum filtration and washed with cold ethanol. Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC achieves >98% purity. For thermally stable compounds, sublimation under reduced pressure is effective .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
